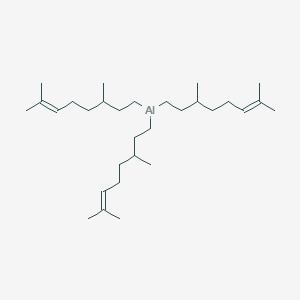
Tris(3,7-dimethyloct-6-enyl)aluminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(3,7-dimethyloct-6-enyl)aluminium is an organoaluminum compound with the molecular formula C30H57Al It is known for its unique structure, which includes three 3,7-dimethyloct-6-enyl groups attached to an aluminum atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(3,7-dimethyloct-6-enyl)aluminium typically involves the reaction of aluminum trichloride with 3,7-dimethyloct-6-enyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme is as follows: [ \text{AlCl}_3 + 3 \text{C}8\text{H}{17}\text{MgBr} \rightarrow \text{Al(C}8\text{H}{17})_3 + 3 \text{MgBrCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Tris(3,7-dimethyloct-6-enyl)aluminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The 3,7-dimethyloct-6-enyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Halogenated compounds or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds.
Aplicaciones Científicas De Investigación
Tris(3,7-dimethyloct-6-enyl)aluminium has several applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the production of high-performance materials and as a precursor for other organoaluminum compounds.
Mecanismo De Acción
The mechanism by which Tris(3,7-dimethyloct-6-enyl)aluminium exerts its effects involves the interaction of the aluminum center with various molecular targets. The aluminum atom can coordinate with electron-rich sites on biomolecules, leading to changes in their structure and function. This coordination can affect cellular processes and pathways, making the compound useful in various applications.
Comparación Con Compuestos Similares
Triethylaluminium: Another organoaluminum compound with three ethyl groups attached to aluminum.
Triisobutylaluminium: Contains three isobutyl groups attached to aluminum.
Tris(2,4-dimethylpentyl)aluminium: Features three 2,4-dimethylpentyl groups attached to aluminum.
Uniqueness: Tris(3,7-dimethyloct-6-enyl)aluminium is unique due to the presence of the 3,7-dimethyloct-6-enyl groups, which provide distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications that other organoaluminum compounds may not be able to achieve.
Propiedades
Número CAS |
6982-94-1 |
|---|---|
Fórmula molecular |
C30H57Al |
Peso molecular |
444.8 g/mol |
Nombre IUPAC |
tris(3,7-dimethyloct-6-enyl)alumane |
InChI |
InChI=1S/3C10H19.Al/c3*1-5-10(4)8-6-7-9(2)3;/h3*7,10H,1,5-6,8H2,2-4H3; |
Clave InChI |
MDEQTZWVOFXNBY-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C(C)C)CC[Al](CCC(C)CCC=C(C)C)CCC(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


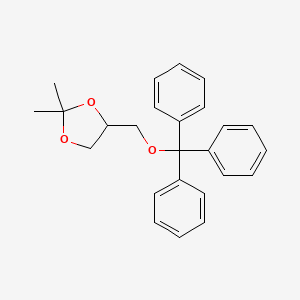
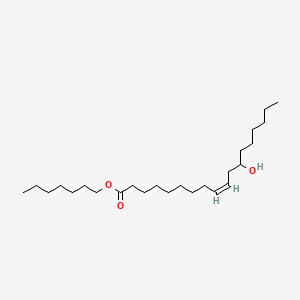

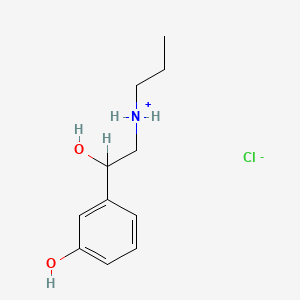
![1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]-](/img/structure/B13771407.png)
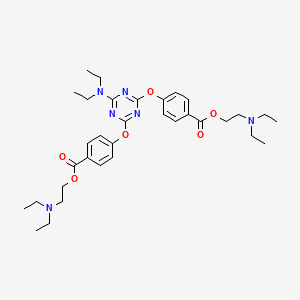

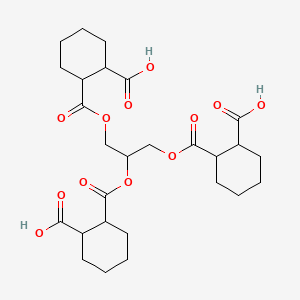
![2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B13771424.png)
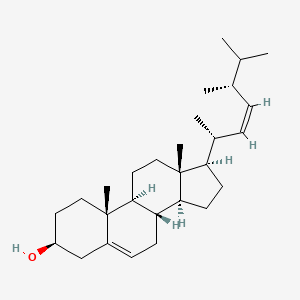
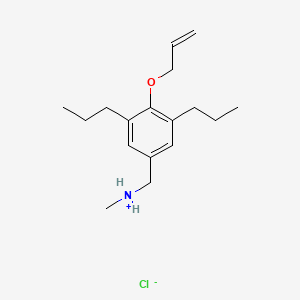
![(R,E)-benzhydryl 3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-7-(p-tolylthioimino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13771434.png)
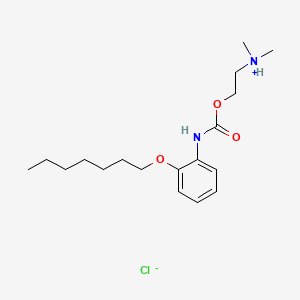
![Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-](/img/structure/B13771451.png)
